A Comprehensive Technical Guide to the Solubility of Amino(3-methoxyphenyl)acetic Acid Hydrochloride
A Comprehensive Technical Guide to the Solubility of Amino(3-methoxyphenyl)acetic Acid Hydrochloride
Introduction
Amino(3-methoxyphenyl)acetic acid hydrochloride is a substituted α-amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a chiral building block, its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-established. The hydrochloride salt form is often preferred to enhance stability and aqueous solubility compared to the free base.
A thorough understanding of a compound's solubility is a cornerstone of drug development.[1] It is a critical physicochemical parameter that influences everything from reaction kinetics in synthesis to bioavailability and formulation strategies in pharmaceutics.[2][3] Poor solubility can lead to unreliable results in in vitro assays, challenging formulations, and low oral bioavailability, ultimately hindering the progress of promising drug candidates.[2]
This guide provides an in-depth analysis of the solubility of Amino(3-methoxyphenyl)acetic acid hydrochloride. Moving beyond a simple data sheet, we will explore the underlying chemical principles that govern its solubility, provide a robust experimental protocol for its determination, and discuss the critical factors that researchers must consider. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions, troubleshoot challenges, and optimize their experimental and formulation strategies.
Physicochemical Properties: The Foundation of Solubility
To understand the solubility behavior of Amino(3-methoxyphenyl)acetic acid hydrochloride, we must first examine its fundamental physicochemical properties. These characteristics dictate how the molecule interacts with various solvents at a molecular level.
The parent compound, 2-Amino-2-(3-methoxyphenyl)acetic acid, is an amino acid.[4] The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.[5][6] This conversion is a common strategy to improve the aqueous solubility of amine-containing compounds.[6]
| Property | Value | Source |
| Chemical Name | 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride | - |
| Synonyms | Amino(3-methoxyphenyl)acetic acid HCl | - |
| CAS Number (Parent) | 7314-43-4 | [4] |
| Molecular Formula | C₉H₁₂ClNO₃ | Calculated |
| Molecular Weight | 217.65 g/mol | Calculated from Parent[4] |
| Appearance | White to off-white crystalline solid (Expected) | [7] |
Note: The molecular formula and weight are for the hydrochloride salt, calculated from the parent compound's data.
Theoretical Principles of Solubility
The solubility of this compound is governed by the interplay of its structural features: the aromatic ring, the methoxy group, the carboxylic acid group, and the protonated amino group (ammonium chloride).
The "Like Dissolves Like" Paradigm
The polarity of the solute and solvent is the primary determinant of solubility.
-
Polar Solvents (e.g., Water, Methanol): The ionic nature of the ammonium chloride salt and the hydrogen bonding capacity of the carboxylic acid and ammonium groups dominate the molecule's character. These features promote strong interactions with polar protic solvents. The hydrochloride salt form significantly enhances solubility in water and other polar solvents compared to the neutral zwitterionic form.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring contributes to some solubility in less polar environments. However, the high energy required to break the strong ionic and hydrogen bonds of the solid crystal lattice, which are not compensated by weak van der Waals interactions with non-polar solvents, results in very poor solubility.
The Critical Role of pH in Aqueous Solubility
For an amino acid salt, pH is arguably the most critical factor influencing aqueous solubility.[8][9][10] The molecule can exist in different ionic states depending on the pH of the solution.
-
Low pH (Acidic Conditions): In a solution with a pH below the pKa of the carboxyl group (~2-3), both the amino group and the carboxyl group are protonated. The molecule carries a net positive charge (cationic form). This charged species is highly solvated by water, leading to high solubility. As a hydrochloride salt, the compound naturally creates these conditions upon dissolution in neutral water.
-
Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule exists predominantly as a zwitterion, with a protonated amino group (+) and a deprotonated carboxyl group (-), resulting in a net neutral charge. Intermolecular electrostatic attractions between zwitterions are strong, leading to a more stable crystal lattice and, consequently, the lowest aqueous solubility.[11]
-
High pH (Basic Conditions): At a pH above the pKa of the ammonium group (~9-10), the amino group is deprotonated (neutral) while the carboxyl group is deprotonated (-). The molecule carries a net negative charge (anionic form), which again leads to high water solubility.
Expected Solubility Profile
While precise, publicly available quantitative solubility data for Amino(3-methoxyphenyl)acetic acid hydrochloride is limited, a qualitative and semi-quantitative profile can be constructed based on established chemical principles and data from analogous compounds.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | The compound is an ionic salt, which readily dissociates. It can form strong hydrogen bonds. Solubility is pH-dependent.[7] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Polar Protic, Buffered | Moderate to High | At physiological pH, the compound will be a mix of cationic and zwitterionic forms, favoring solubility. The presence of salts can also influence solubility.[12] |
| Methanol, Ethanol | Polar Protic | Soluble to Moderately Soluble | These alcohols can solvate the ionic components and hydrogen bond with the solute, but less effectively than water. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).[13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. |
| Acetone, Ethyl Acetate | Polar Aprotic / Moderately Polar | Slightly Soluble to Insoluble | These solvents lack the hydrogen-bonding capability to effectively solvate the ionic salt and overcome the crystal lattice energy. |
| Chloroform, Dichloromethane (DCM) | Weakly Polar | Insoluble | The polarity is insufficient to dissolve the ionic hydrochloride salt. |
| Toluene, Hexane | Non-Polar | Insoluble | The vast difference in polarity between the ionic solute and the non-polar solvent precludes dissolution. |
Experimental Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[14] This protocol ensures that the solution has reached saturation, providing a true measure of the compound's solubility under the specified conditions. Kinetic solubility assays, while faster, measure the precipitation from a supersaturated solution (often from a DMSO stock) and are better suited for high-throughput screening.[1][15][16]
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of Amino(3-methoxyphenyl)acetic acid hydrochloride in a given solvent at a specified temperature.
Materials:
-
Amino(3-methoxyphenyl)acetic acid hydrochloride (solid)
-
Solvent of interest (e.g., deionized water, PBS pH 7.4, ethanol)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Orbital shaker with temperature control[17]
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pipettes and volumetric flasks
-
Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation.[14] A starting point is 5-10 mg of solid in 1-2 mL of solvent.
-
Causality: Using an excess of solid is the defining principle of this method. It ensures that the dissolution and precipitation processes reach a dynamic equilibrium, defining the maximum concentration of the solute the solvent can hold.
-
-
Equilibration:
-
Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.
-
Agitate for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[14] For some compounds, longer times may be necessary. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.
-
Causality: Continuous agitation ensures the entire solvent volume is in contact with the solid, maximizing the rate at which equilibrium is reached.[17] Constant temperature is critical as solubility is temperature-dependent.[7]
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. This is best achieved by either:
-
Centrifugation: Centrifuge the vial at high speed to pellet the undissolved solid, then sample the clear supernatant.
-
Filtration: Withdraw the slurry using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm) to remove all solid particles. Discard the first few drops to saturate any binding sites on the filter membrane.
-
-
Causality: This step is self-validating. The presence of undissolved solid in the final sample would artificially inflate the measured concentration, leading to an erroneous solubility value.
-
-
Analysis:
-
Immediately after separation, accurately dilute the clear supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, preferably HPLC.
-
Causality: HPLC is superior to UV-Vis spectroscopy because it can separate the parent compound from any potential impurities or degradation products, ensuring only the compound of interest is quantified.[18]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).
-
Conclusion
The solubility of Amino(3-methoxyphenyl)acetic acid hydrochloride is a multi-faceted property, primarily dictated by its nature as an amino acid salt. It is expected to be highly soluble in polar protic solvents like water, with solubility being profoundly dependent on the pH of the medium. Its solubility will be significantly lower in less polar and non-polar organic solvents. For drug development professionals, this high aqueous solubility is an advantage, but the sharp dependence on pH necessitates careful control of buffer systems in formulations and bioassays. The robust and reliable shake-flask method is the recommended approach for generating precise equilibrium solubility data, which is indispensable for accurate modeling, formulation design, and regulatory submissions.
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Zhang, Y., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685271.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15719, (3-Methoxyphenyl)acetic acid. Retrieved from [Link]
- Lahiri, S.C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
- Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 156-161.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Harris, A. R., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12.
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
- World Health Organization. (2018).
-
ACS Publications. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. CAS 7314-43-4 | Amino-(3-methoxy-phenyl)-acetic acid - Synblock [synblock.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
